6,8-Dichloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride
Overview
Description
“6,8-Dichloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines have been assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are synthesized through various chemical reactions. For instance, a pseudo three-component reaction between 2-aminopyridines and two molecules of acetophenones catalyzed by p-toluenesulfonic acid (pTSA) or sulfuric acid is accomplished in solventless conditions .Scientific Research Applications
Medicinal Chemistry: Antitubercular Agents
This compound has been utilized in the synthesis of novel antitubercular agents. The imidazo[1,2-a]pyridine moiety is a key structural component in the development of drugs targeting Mycobacterium tuberculosis. For instance, derivatives of this compound have shown efficacy in reducing bacterial load in acute TB mouse models .
Drug Synthesis: Scaffold for Pharmacophores
The imidazo[1,2-a]pyridine scaffold is recognized as a “drug prejudice” structure, meaning it is commonly used as a core structure upon which pharmacophores can be built. This allows for the creation of a wide range of therapeutic agents with potential activity against various diseases .
Future Directions
The future directions in the field of imidazo[1,2-a]pyridines research involve the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . This will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are often functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of biochemical reactions due to their versatile nature .
Result of Action
The functionalization of imidazo[1,2-a]pyridines is considered an efficient strategy for the construction of imidazo[1,2-a]pyridine derivatives .
Action Environment
It is known that the compound should be stored at room temperature .
properties
IUPAC Name |
6,8-dichloro-2-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3N2.ClH/c9-2-6-4-13-3-5(10)1-7(11)8(13)12-6;/h1,3-4H,2H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDINBXPZXZKPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN2C=C1Cl)CCl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1235440-45-5 | |
Record name | Imidazo[1,2-a]pyridine, 6,8-dichloro-2-(chloromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1235440-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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